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Compound of Interest

Compound Name: 2-Guanidinobenzimidazole

Cat. No.: B109242 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
2-Guanidinobenzimidazole (2-GBI) is a versatile heterocyclic compound that combines the

structural features of benzimidazole and guanidine. This arrangement confers a unique set of

physicochemical and biological properties, making it a molecule of significant interest in

medicinal chemistry and drug development. It is recognized primarily as a potent and selective

blocker of the voltage-gated proton channel Hv1, but also exhibits a broader range of activities,

including anticancer, antimicrobial, and anti-inflammatory effects. This document provides an

in-depth overview of the core fundamental properties of 2-GBI, detailed experimental

methodologies for its synthesis and evaluation, and visual representations of its mechanisms of

action and experimental workflows.

Chemical and Physicochemical Properties
2-Guanidinobenzimidazole is a planar molecule featuring a delocalized 10 π-electron system

from the benzimidazole core conjugated with the exocyclic guanidine group. This structure is

responsible for its high basicity and its ability to act as a versatile ligand.[1]

Table 1: Identifiers and Chemical Properties of 2-Guanidinobenzimidazole
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Property Value Source(s)

IUPAC Name
(1H-Benzimidazol-2-

yl)guanidine
[2]

Synonyms
2-Benzimidazolylguanidine,

NSC 10548
[2]

CAS Number 5418-95-1 [3][4]

Molecular Formula C₈H₉N₅ [3][4]

Molecular Weight 175.19 g/mol [3][4]

Appearance
Beige to Brown-Purple Fine

Crystalline Powder
[5][6]

SMILES NC(=N)Nc1nc2ccccc2[nH]1 [3]

InChI Key
JJWCTKUQWXYIIU-

UHFFFAOYSA-N
[3]

Table 2: Physicochemical Data of 2-Guanidinobenzimidazole
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Property Value Source(s)

Melting Point 242-244 °C (decomposes) [3][5]

Boiling Point 296.48°C (Rough Estimate) [5]

Density
1.2954 g/cm³ (Rough

Estimate)
[5]

pKa (Predicted) 13.67 ± 0.30 [5]

Solubility

Water: Up to 4 mg/mL (with

warming) DMSO: Up to 50

mg/mL

[5]

Storage & Stability

Stable for 1 year as supplied.

Solutions in DMSO or water

may be stored at -20°C for up

to 3 months. Store sealed in a

dry place at room temperature.

[5][6]

Biological Activities and Mechanisms of Action
The unique structure of 2-GBI allows it to interact with various biological targets, leading to a

range of pharmacological effects.

Inhibition of Voltage-Gated Proton Channel (Hv1)
The most well-characterized activity of 2-GBI is its role as a selective, state-dependent blocker

of the voltage-gated proton channel, Hv1.[6] These channels are crucial for pH homeostasis

and are implicated in the pathophysiology of conditions like ischemic stroke and cancer

metastasis.[7][8]

Mechanism: 2-GBI blocks the channel by binding to the open state of the voltage-sensing

domain (VSD) from the intracellular side.[7][8] This binding event physically occludes the

proton conduction pathway. Mutant cycle analysis has identified four key residues in the human

Hv1 channel that form the binding site: Aspartate 112, Phenylalanine 150, Serine 181, and

Arginine 211.[7][8] The inhibitor orients itself with its benzimidazole ring interacting with D112,

S181, and R211, while the guanidine group is positioned near R211.[8]
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Mechanism of Hv1 channel inhibition by 2-Guanidinobenzimidazole.

Anticancer Activity
As a member of the benzimidazole class, 2-GBI is associated with significant anticancer

properties. Benzimidazoles are structurally similar to purine nucleotides, allowing them to

interfere with nucleic acid and protein synthesis in cancer cells.[9] Metal complexes of 2-GBI

have been shown to act as potent antiproliferatives against cell lines such as MCF-7 by binding

to DNA.[10]

General Mechanisms for Benzimidazole Scaffolds:

Disruption of Microtubule Polymerization: Many benzimidazoles bind to β-tubulin, inhibiting

the formation of microtubules. This arrests the cell cycle in the G2/M phase and induces

apoptosis.[1][11]

Induction of Apoptosis: Benzimidazoles can activate intrinsic and extrinsic apoptotic

pathways, often mediated by the p53 tumor suppressor protein and the activation of

caspases.[1][12]

Inhibition of Topoisomerases: The planar structure of bis-benzimidazoles allows for DNA

intercalation, which can inhibit the function of topoisomerase enzymes essential for DNA

replication.[9]

Anti-inflammatory Activity
2-GBI has been demonstrated to exert a protective effect against lipopolysaccharide (LPS)-

induced neuroinflammation.[10] The underlying mechanism involves the inhibition of

inflammatory cascades in microglia, the primary immune cells of the central nervous system.

Mechanism: LPS typically binds to Toll-like receptor 4 (TLR4) on microglia, triggering

downstream signaling through adapter proteins like MyD88. This activates key transcription

factors such as NF-κB and signaling pathways like MAPKs. The result is an overproduction of

pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and other inflammatory mediators (e.g.,

iNOS, COX-2), leading to neuronal damage. 2-GBI intervenes in this process, though its

precise molecular target within the pathway requires further elucidation.
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General LPS-induced neuroinflammatory signaling pathway inhibited by 2-GBI.
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Antimicrobial and Other Activities
The benzimidazole core is a well-known pharmacophore in antimicrobial agents.[10] 2-GBI and

its derivatives have shown activity against various bacterial and protozoal species, including

Trypanosomiasis and Leishmaniasis, where it acts as a potent inhibitor of folate enzymes.[10]

Experimental Protocols
This section provides detailed methodologies for the synthesis of 2-GBI and for the evaluation

of its principal biological activities.

Synthesis and Purification
Protocol 3.1.1: Synthesis of 2-Guanidinobenzimidazole via Cyclodesulfurization

This protocol is adapted from a patented method involving the ring closure of an N-(o-

aminophenyl)thiourea intermediate.[9]

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux

condenser, add mercuric oxide (HgO, ~5 molar equivalents) to absolute ethanol.

Heating: Heat the suspension to 70-75 °C with stirring.

Addition of Starting Material: Slowly add N-(o-aminophenyl)thiourea (1 molar equivalent) to

the heated suspension over a period of 5-10 minutes.

Reaction: Maintain the reaction mixture at 70-75 °C with vigorous stirring for 15-30 minutes.

The formation of a black precipitate (mercuric sulfide) indicates the reaction is proceeding.

Monitoring: To check for completion, briefly stop stirring, allow the precipitate to settle, and

add a small amount of fresh HgO to the clear supernatant. If no further darkening occurs, the

reaction is complete.

Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of

celite to remove the mercuric sulfide precipitate. Wash the precipitate with additional ethanol.

Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield

the crude 2-guanidinobenzimidazole product.
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Protocol 3.1.2: Purification by Recrystallization

Dissolution: Dissolve the crude product in a minimum amount of boiling water or an

appropriate solvent system.

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal

and keep the solution hot for 5-10 minutes.

Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.

Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice

bath to maximize crystal formation.

Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold

solvent, and dry under vacuum.

Biological Assays
Protocol 3.2.1: Anticancer Cytotoxicity (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability,

proliferation, and cytotoxicity.[3]

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a

density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24

hours at 37°C and 5% CO₂ to allow for cell attachment.

Compound Treatment: Prepare a stock solution of 2-GBI in DMSO. Perform serial dilutions in

culture medium to achieve the desired final concentrations. Remove the old medium from

the cells and add 100 µL of the medium containing the various concentrations of 2-GBI.

Include vehicle control (DMSO) and untreated control wells.

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for

another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the

yellow MTT to purple formazan crystals.
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Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution

(e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the

viability against the compound concentration and determine the IC₅₀ value (the concentration

that inhibits 50% of cell growth).
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Experimental workflow for an MTT cytotoxicity assay.
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Protocol 3.2.2: Antibacterial Susceptibility (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest

concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Inoculum Preparation: From a fresh culture, suspend several colonies of the test bacterium

(e.g., S. aureus) in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard

(~1.5 x 10⁸ CFU/mL).

Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth

(MHB) to all wells. Add 50 µL of a 2-GBI stock solution to the first column and perform 2-fold

serial dilutions across the plate.

Inoculation: Dilute the standardized bacterial suspension and add it to the wells to achieve a

final concentration of ~5 x 10⁵ CFU/mL. The final volume in each well should be 100 µL.

Include a positive control (bacteria, no compound) and a negative control (broth only).

Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

MIC Determination: The MIC is the lowest concentration of 2-GBI in which no visible turbidity

(bacterial growth) is observed. This can be assessed visually or by reading absorbance at

600 nm.

Protocol 3.2.3: Hv1 Channel Inhibition (Whole-Cell Patch Clamp)

This electrophysiological technique allows for the direct measurement of ion channel currents

and their inhibition.

Cell Preparation: Use a cell line stably or transiently expressing the human Hv1 channel

(e.g., CHO cells). Plate cells on glass coverslips for recording.

Solution Preparation:

Extracellular (Bath) Solution: Prepare a solution appropriate for isolating proton currents,

typically with low buffering capacity (e.g., containing MES or HEPES, pH adjusted as

needed).
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Intracellular (Pipette) Solution: Prepare a solution with a specific pH and buffer to control

the intracellular environment.

Compound Application: Prepare the bath solution containing 2-GBI at the desired

concentration.

Recording:

Form a high-resistance (>1 GΩ) "gigaseal" between a glass micropipette and the cell

membrane.

Rupture the cell membrane under the pipette to achieve the whole-cell configuration,

allowing electrical access to the cell interior.

Apply a voltage protocol to activate the Hv1 channels (e.g., depolarizing voltage steps

from a holding potential of -80 mV to +120 mV). Record the resulting proton currents.

Inhibition Measurement:

First, record baseline currents in the absence of the compound.

Perfuse the cell with the bath solution containing 2-GBI and record the currents again.

Analysis: Compare the current amplitude before and after the application of 2-GBI to

calculate the percentage of inhibition. A dose-response curve can be generated by testing

multiple concentrations to determine the K_d or IC₅₀ for channel block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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